An In-Depth Technical Guide to 1-Propylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Propylpiperazine: Chemical Properties, Synthesis, and Applications in Drug Discovery
Introduction
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ubiquitous presence in a vast array of therapeutic agents.[1] Structurally, its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility, tunable basicity, and opportunities for diverse substitution, which are critical for optimizing drug-like properties.[1] Among its many derivatives, N-alkylated piperazines serve as fundamental building blocks. This guide provides a detailed technical overview of 1-Propylpiperazine, a key intermediate for researchers and drug development professionals. We will explore its core chemical and physical properties, spectroscopic signature, a validated synthetic protocol, and its strategic application in the synthesis of complex, biologically active molecules.
Molecular Structure and Identifiers
1-Propylpiperazine is a disubstituted amine featuring a propyl group attached to one nitrogen atom of the piperazine ring, leaving a secondary amine at the opposite position. This secondary amine is a crucial reactive handle for subsequent chemical modifications.
Figure 1. Chemical Structure of 1-Propylpiperazine.
The fundamental identifiers for 1-Propylpiperazine are summarized below for unambiguous reference in research and procurement.
Table 1: Chemical Identity of 1-Propylpiperazine
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-propylpiperazine | [2] |
| CAS Number | 21867-64-1 | [3] |
| Molecular Formula | C₇H₁₆N₂ | [3] |
| Molecular Weight | 128.22 g/mol | [3] |
| Canonical SMILES | CCCN1CCNCC1 |
| InChI Key | JEVLFUHOSYQODT-UHFFFAOYSA-N |[2] |
Physicochemical and Spectroscopic Profile
Understanding the physicochemical properties of a building block is paramount for its effective use in synthesis, including reaction setup, solvent selection, and purification.
Core Physicochemical Properties
The properties of 1-Propylpiperazine are consistent with a small, basic, and moderately polar amine.
Table 2: Physicochemical Properties of 1-Propylpiperazine
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 176.7 °C (at 760 mmHg) | [3] |
| Density | 0.868 g/cm³ | [3] |
| Flash Point | 60.7 °C | [3] |
| Refractive Index | 1.445 | [3] |
| pKa (estimated) | pKa₁ ≈ 9.2-9.5; pKa₂ ≈ 5.0-5.5 | [5][6] |
| Solubility | Soluble in water and common organic solvents. The dihydrobromide salt is highly water-soluble (50 mg/mL).[7] | |
Expert Analysis of pKa: While direct experimental pKa values for 1-propylpiperazine are not readily available in the cited literature, we can make a highly reliable estimation based on homologous structures. Piperazine itself has pKa values of approximately 9.73 and 5.33.[5] The addition of a simple alkyl group, such as methyl or ethyl, to one nitrogen slightly reduces the basicity of the distal secondary amine due to inductive effects, with 1-methylpiperazine and 1-ethylpiperazine exhibiting pKa values near 9.3.[6] Therefore, the pKa of the secondary amine (N-H) in 1-propylpiperazine is confidently estimated to be in the 9.2-9.5 range. The second pKa, corresponding to the protonation of the tertiary amine, will be significantly lower. This basicity profile is critical for its reactivity, dictating that under neutral or basic conditions, the secondary amine is the primary nucleophilic site.
Anticipated Spectroscopic Profile
No direct experimental spectra were found in the search results. However, a robust prediction of its key spectral features can be made based on its structure, providing a self-validating reference for sample characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals.
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Propyl Group: A triplet at ~0.9 ppm (3H, -CH₃), a multiplet (sextet) at ~1.5 ppm (2H, -CH₂-CH₃), and a triplet at ~2.3 ppm (2H, -N-CH₂-).
-
Piperazine Ring: Two broad signals corresponding to the two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the tertiary nitrogen are expected around ~2.4 ppm (4H), while the four protons adjacent to the secondary nitrogen are expected further downfield at ~2.8 ppm (4H). The N-H proton will appear as a broad singlet, typically around 1.5-3.0 ppm, which can be exchanged with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five signals.
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Propyl Group: Three signals at approximately 12 ppm (-CH₃), 20 ppm (-CH₂-CH₃), and 60 ppm (-N-CH₂-).
-
Piperazine Ring: Two signals for the ring carbons. The carbons adjacent to the tertiary nitrogen (~54 ppm) and the carbons adjacent to the secondary amine (~46 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A key diagnostic peak will be a moderate, sharp band in the 3250-3350 cm⁻¹ region, characteristic of a secondary amine N-H bond.
-
C-H Stretch: Multiple peaks between 2800-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the propyl and piperazine groups.
-
N-H Bend: A band around 1550-1650 cm⁻¹ is also expected from the N-H bending vibration.
-
Synthesis and Manufacturing Workflow
The most direct and common method for preparing 1-propylpiperazine is the mono-N-alkylation of piperazine with a propyl halide. The primary challenge in this synthesis is controlling the selectivity for mono-alkylation over the undesired di-alkylation product (1,4-dipropylpiperazine).
Controlling Selectivity: The Scientific Rationale
There are two primary strategies to favor mono-substitution:
-
Using a Large Excess of Piperazine: By Le Châtelier's principle, using a significant molar excess of the piperazine nucleophile (e.g., 5-10 equivalents) relative to the alkylating agent (1-bromopropane) dramatically increases the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the already-formed 1-propylpiperazine product. This is the most common and cost-effective method for industrial-scale production.
-
Protecting Group Strategy: A more controlled, albeit longer, route involves protecting one of the piperazine nitrogens with a removable group (e.g., tert-butoxycarbonyl, Boc), performing the alkylation on the remaining free amine, and then deprotecting to yield the final product.[1] This method provides excellent selectivity but involves more steps.
For this guide, we will detail the excess-reagent protocol due to its efficiency and practical application.
Experimental Protocol: Mono-N-Alkylation of Piperazine
Objective: To synthesize 1-Propylpiperazine via direct alkylation of piperazine with 1-bromopropane.
Materials:
-
Piperazine (anhydrous)
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (5.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 5 mL per gram of piperazine).
-
Initiate Reaction: Begin vigorous stirring and add 1-bromopropane (1.0 eq) dropwise to the mixture at room temperature.
-
Causality Note: The potassium carbonate acts as a base to neutralize the HBr byproduct formed during the reaction, preventing the formation of piperazine salts which would be unreactive. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The progress can be monitored by TLC or GC-MS.
-
Work-up (Aqueous Extraction):
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water and then brine to remove excess piperazine and any remaining inorganic salts.
-
Causality Note: The excess piperazine is highly water-soluble and will partition into the aqueous phase, which is a key step in purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, containing primarily 1-propylpiperazine and trace amounts of 1,4-dipropylpiperazine, can be purified by fractional distillation under reduced pressure to yield the final product with high purity.
Workflow Visualization
Caption: Synthetic workflow for 1-Propylpiperazine via N-alkylation.
Applications in Drug Development
The 1-propylpiperazine moiety is a valuable synthon in the construction of more complex pharmaceutical agents. Its utility stems from several key features:
-
Scaffold for Derivatization: The secondary amine provides a reliable point for further functionalization, allowing chemists to attach larger, more complex fragments via acylation, reductive amination, or further alkylation. This modularity is essential for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The N-propyl group itself contributes to the lipophilicity of the final molecule. Compared to a smaller N-methyl group, the propyl group can enhance binding in hydrophobic pockets of target proteins and influence pharmacokinetic properties like membrane permeability and metabolic stability.
-
Bioisosteric Replacement: In drug design, N-alkylated piperazines are often used as bioisosteres for other chemical groups to improve properties like aqueous solubility and oral bioavailability. The basic nitrogen atoms can be protonated at physiological pH, enhancing water solubility.
-
Proven Intermediate: The derivative, 1-n-Propylpiperazine dihydrobromide, has been explicitly used in the synthesis of amidines and sulfonamides of quinoxalines, which are heterocyclic structures of interest in medicinal chemistry.[7]
The piperazine core is found in hundreds of approved drugs, including anticancer agents (Imatinib), antipsychotics (Aripiprazole), and antibiotics (Ciprofloxacin).[8] The synthesis of these complex molecules often relies on simpler, functionalized piperazine building blocks like 1-propylpiperazine.
Safety and Handling
As a chemical intermediate, 1-Propylpiperazine requires careful handling in a laboratory setting. Based on safety data for the isomeric 1-isopropylpiperazine, the following hazards should be assumed:
-
Hazards: Flammable liquid and vapor. Toxic in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]
-
Precautions:
-
Handle in a well-ventilated area or chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1-Propylpiperazine stands as a versatile and highly valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on its secondary amine, and straightforward synthesis make it an essential tool for medicinal chemists. By providing a scaffold that balances structural rigidity with opportunities for diverse functionalization, 1-propylpiperazine facilitates the exploration of chemical space and the optimization of lead compounds, continuing the legacy of the piperazine ring as a truly privileged structure in the pursuit of novel therapeutics.
References
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
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Desantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). pK a values of common substituted piperazines. ResearchGate. [Link]
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National Institute of Standards and Technology. Piperazine. NIST Chemistry WebBook. [Link]
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Yelek, M. B., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
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New Journal of Chemistry. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
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Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Google Patents. Preparation method of 1-cyclopropyl piperazine.
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